(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a thiophene ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a coupling reaction. The final step involves the attachment of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiophene rings.
Scientific Research Applications
(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities.
Thiophene derivatives: Compounds with thiophene rings are known for their electronic properties and are used in materials science.
Piperidine derivatives: These compounds are widely studied for their pharmacological activities.
Uniqueness
(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(19-10-4-1-5-11-19)15-9-8-14(21-15)16-18-12-6-2-3-7-13(12)22-16/h2-3,6-9H,1,4-5,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVACWHREJAIXQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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